molecular formula C23H25N3O5 B2649776 3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021117-43-0

3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2649776
CAS RN: 1021117-43-0
M. Wt: 423.469
InChI Key: UQCCFGSXVMJVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound with the empirical formula C15H18N2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of “this compound” is 258.32 . The SMILES string representation of the molecule is O=C(NC1CCCCC1)N(CC2=CC=CC=C2)C1=O .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . The flash point is not applicable .

Scientific Research Applications

Anxiolytic Drugs and Mechanism of Action

Benzodiazepines and Non-Benzodiazepines : The review by Goldberg (1984) on anxiolytic drugs, including benzodiazepines and their metabolism and mechanism of action, highlights the importance of structural derivatives in therapeutic applications. Although the specific compound is not mentioned, this context underscores the relevance of studying such compounds for potential anxiolytic effects (Goldberg, 1984).

Environmental Presence and Impact of Parabens

Parabens in Aquatic Environments : Haman et al. (2015) discuss the occurrence, fate, and behavior of parabens in aquatic environments, which share a common functional group with the benzoyl component of the compound . This study provides insight into how structurally related compounds interact with the environment and their potential impacts (Haman et al., 2015).

Heterocyclic Compounds in Chemotherapy

Benzothiazole Derivatives : Kamal et al. (2015) review the therapeutic potential of benzothiazole derivatives, highlighting their broad spectrum of biological activities, including antimicrobial and anticancer effects. The study emphasizes the importance of heterocyclic compounds in drug discovery and their potential in treating various diseases (Kamal et al., 2015).

Ecotoxicological Impact of Chemical Compounds

Novel Brominated Flame Retardants : Zuiderveen et al. (2020) review the occurrence and potential risks of novel brominated flame retardants in indoor environments. While the specific compound is not covered, the review highlights concerns related to the ecotoxicological impact of chemical additives used in consumer products, relevant to understanding the environmental and health implications of similar compounds (Zuiderveen et al., 2020).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - H319, which mean harmful if swallowed and causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which mean IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

3-benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-30-18-10-6-9-17(19(18)31-2)20(27)25-13-11-23(12-14-25)21(28)26(22(29)24-23)15-16-7-4-3-5-8-16/h3-10H,11-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCCFGSXVMJVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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